molecular formula C25H43N3O6 B1229299 [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate CAS No. 41948-17-8

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate

Cat. No.: B1229299
CAS No.: 41948-17-8
M. Wt: 481.6 g/mol
InChI Key: SOEXTZFBOWJCAE-OUJCMCIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytosine arabinoside, commonly referred to as cytarabine, is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is a lipophilic prodrug of cytarabine, designed to improve the pharmacokinetic properties and enhance the delivery of the active drug to target tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytosine arabinoside palmitate involves the esterification of cytosine arabinoside with palmitic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of cytosine arabinoside palmitate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of cytosine arabinoside palmitate are cytosine arabinoside and palmitic acid .

Mechanism of Action

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate exerts its effects through the release of cytosine arabinoside upon hydrolysis. Cytosine arabinoside is incorporated into DNA during the S-phase of the cell cycle, leading to the inhibition of DNA synthesis and cell proliferation. The active triphosphate form of cytosine arabinoside inhibits DNA polymerase and induces DNA damage, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is unique due to its lipophilic nature, which enhances its ability to cross cell membranes and improve drug delivery. This property distinguishes it from other nucleoside analogs that may have limited bioavailability and require different delivery mechanisms .

Properties

CAS No.

41948-17-8

Molecular Formula

C25H43N3O6

Molecular Weight

481.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate

InChI

InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(30)34-23-22(31)19(18-29)33-24(23)28-17-16-20(26)27-25(28)32/h16-17,19,22-24,29,31H,2-15,18H2,1H3,(H2,26,27,32)/t19-,22-,23+,24-/m1/s1

InChI Key

SOEXTZFBOWJCAE-OUJCMCIWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

41948-17-8

Synonyms

cytosine arabinoside palmitate

Origin of Product

United States

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